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molecular formula C16H14ClN5O B8283425 6-Chloro-8-((4-methoxybenzyl)(methyl)amino)imidazo[1,2-b]pyridazine-3-carbonitrile

6-Chloro-8-((4-methoxybenzyl)(methyl)amino)imidazo[1,2-b]pyridazine-3-carbonitrile

Cat. No. B8283425
M. Wt: 327.77 g/mol
InChI Key: CVUUUQIXQOGOJX-UHFFFAOYSA-N
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Patent
US08252795B2

Procedure details

16A was prepared from 1F and 1-(4-methoxyphenyl)-N-methylmethanamine following the procedure employed in the preparation of 1G. HPLC: Rt=3.12 min. (CHROMOLITH® column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 min. containing 0.1% TFA, 4 mL/min., monitoring at 220 nm). MS (ES): m/z=328.1 [M+H]+.
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
COC1C=CC(CNC)=CC=1.[Cl:12][C:13]1[CH:14]=[C:15]([N:24]([CH:34]2CC2)[CH2:25][C:26]2[CH:31]=[CH:30][C:29]([O:32][CH3:33])=[CH:28][CH:27]=2)[C:16]2[N:17]([C:19]([C:22]#[N:23])=[CH:20][N:21]=2)[N:18]=1>>[Cl:12][C:13]1[CH:14]=[C:15]([N:24]([CH2:25][C:26]2[CH:27]=[CH:28][C:29]([O:32][CH3:33])=[CH:30][CH:31]=2)[CH3:34])[C:16]2[N:17]([C:19]([C:22]#[N:23])=[CH:20][N:21]=2)[N:18]=1

Inputs

Step One
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CNC
Step Two
Name
1G
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=2N(N1)C(=CN2)C#N)N(CC2=CC=C(C=C2)OC)C2CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
HPLC: Rt=3.12 min. (CHROMOLITH® column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 min. containing 0.1% TFA, 4 mL/min., monitoring at 220 nm)
Duration
4 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=2N(N1)C(=CN2)C#N)N(C)CC2=CC=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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